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molecular formula C11H10N2O B2514583 4-(Pyridin-2-yloxy)aniline CAS No. 76471-08-4

4-(Pyridin-2-yloxy)aniline

Cat. No. B2514583
M. Wt: 186.214
InChI Key: RTGVTQOURHFJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05780482

Procedure details

4-Aminophenol (27.3 g) in DMF (200 ml) was added dropwise over 30 minutes to a stirred suspension of sodium hydride (10.0 g, 60% dispersion in mineral oil) in DMF (200 ml) with stirring under nitrogen. When the evolution of hydrogen had ceased, 2-bromopyridine (39.5 g) was added and the resultant solution was heated at 120° C. for 6 hours. The DMF was removed under reduced pressure, the residue was dissolved in water (250 ml) and the mixture extracted with dichloromethane. The combined organic extracts were washed with water, 1M sodium hydroxide solution and then again with water and then with 2M hydrochloric acid. The acid extracts were basified and extracted with dichloromethane to give an oil which solidified on standing. This solid was triturated in petroleum ether, b.p. 40°-60° C./ethyl acetate (10:1) to give 4-(2-pyridyloxy)aniline, m.p. 64°-67° C.
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
39.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[H-].[Na+].[H][H].Br[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1>CN(C=O)C>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[O:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
27.3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
39.5 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with water, 1M sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
This solid was triturated in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)OC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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